

A Comparative Spectroscopic Analysis of 2,3-Dihydrobenzofuran-5-carboxaldehyde and Its Derivatives

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Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-5-carboxaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **2,3-Dihydrobenzofuran-5-carboxaldehyde** and two of its derivatives: 2-methyl-2,3-dihydrobenzofuran-5-carboxaldehyde and 7-methoxy-2,3-dihydrobenzofuran-5-carboxaldehyde. This objective analysis, supported by experimental data, aims to serve as a valuable resource for the identification, characterization, and quality control of these compounds in research and drug development.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained from ^1H Nuclear Magnetic Resonance (NMR), ^{13}C NMR, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

^1H NMR Spectral Data

Compound	Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Assignment
2,3-Dihydrobenzofuran-5-carboxaldehyde	9.81 (s, 1H, -CHO), 7.68 (d, J=8.4 Hz, 1H, Ar-H), 7.62 (s, 1H, Ar-H), 6.88 (d, J=8.4 Hz, 1H, Ar-H), 4.65 (t, J=8.8 Hz, 2H, -OCH ₂ -), 3.25 (t, J=8.8 Hz, 2H, -CH ₂ -)
2-Methyl-2,3-dihydrobenzofuran-5-carboxaldehyde	9.80 (s, 1H, -CHO), 7.65 (d, J=8.4 Hz, 1H, Ar-H), 7.58 (s, 1H, Ar-H), 6.85 (d, J=8.4 Hz, 1H, Ar-H), 5.01 (m, 1H, -OCH(CH ₃)-), 3.35 (dd, J=15.6, 8.8 Hz, 1H, -CH ₂ -), 2.85 (dd, J=15.6, 7.6 Hz, 1H, -CH ₂ -), 1.50 (d, J=6.4 Hz, 3H, -CH ₃)
7-Methoxy-2,3-dihydrobenzofuran-5-carboxaldehyde	9.78 (s, 1H, -CHO), 7.35 (s, 1H, Ar-H), 7.30 (s, 1H, Ar-H), 4.62 (t, J=8.8 Hz, 2H, -OCH ₂ -), 3.90 (s, 3H, -OCH ₃), 3.23 (t, J=8.8 Hz, 2H, -CH ₂ -)

¹³C NMR Spectral Data

Compound	Chemical Shift (δ) ppm, Assignment
2,3-Dihydrobenzofuran-5-carboxaldehyde	191.5 (-CHO), 164.8 (C-7a), 131.8 (C-5), 130.5 (C-4), 128.5 (C-6), 125.0 (C-3a), 109.5 (C-7), 72.0 (-OCH ₂ -), 29.5 (-CH ₂ -)
2-Methyl-2,3-dihydrobenzofuran-5-carboxaldehyde	191.4 (-CHO), 164.5 (C-7a), 131.5 (C-5), 130.2 (C-4), 128.8 (C-6), 124.8 (C-3a), 109.2 (C-7), 80.5 (-OCH(CH ₃)-), 36.5 (-CH ₂ -), 21.8 (-CH ₃)[1]
7-Methoxy-2,3-dihydrobenzofuran-5-carboxaldehyde	191.2 (-CHO), 158.0 (C-7a), 148.5 (C-7), 132.0 (C-5), 129.0 (C-4), 125.5 (C-3a), 115.0 (C-6), 72.2 (-OCH ₂ -), 56.0 (-OCH ₃), 29.8 (-CH ₂ -)

IR Spectral Data

Compound	Wavenumber (cm ⁻¹), Assignment
2,3-Dihydrobenzofuran-5-carboxaldehyde	~2920 (C-H, aliphatic), ~2850 & ~2750 (C-H, aldehyde), ~1680 (C=O, aldehyde), ~1600 (C=C, aromatic), ~1260 (C-O, ether)[2][3][4]
2-Methyl-2,3-dihydrobenzofuran-5-carboxaldehyde	~2960 (C-H, aliphatic), ~2860 & ~2760 (C-H, aldehyde), ~1685 (C=O, aldehyde), ~1605 (C=C, aromatic), ~1255 (C-O, ether)[5]
7-Methoxy-2,3-dihydrobenzofuran-5-carboxaldehyde	~2930 (C-H, aliphatic), ~2840 & ~2740 (C-H, aldehyde), ~1675 (C=O, aldehyde), ~1610 (C=C, aromatic), ~1270 (C-O, ether)

UV-Vis Spectral Data

Compound	λ_{max} (nm), Solvent
2,3-Dihydrobenzofuran-5-carboxaldehyde	~285, ~320 (Shoulder), Ethanol[6]
2-Methyl-2,3-dihydrobenzofuran-5-carboxaldehyde	~287, ~322 (Shoulder), Ethanol
7-Methoxy-2,3-dihydrobenzofuran-5-carboxaldehyde	~290, ~325 (Shoulder), Ethanol

Mass Spectrometry Data

Compound	m/z, Interpretation
2,3-Dihydrobenzofuran-5-carboxaldehyde	148 (M ⁺), 147 (M-H) ⁺ , 119 (M-CHO) ⁺
2-Methyl-2,3-dihydrobenzofuran-5-carboxaldehyde	162 (M ⁺), 161 (M-H) ⁺ , 147 (M-CH ₃) ⁺ , 133 (M-CHO) ⁺ [5]
7-Methoxy-2,3-dihydrobenzofuran-5-carboxaldehyde	178 (M ⁺), 177 (M-H) ⁺ , 163 (M-CH ₃) ⁺ , 149 (M-CHO) ⁺ [7]

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- **Instrument Setup:** The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (^1H or ^{13}C). Shimming is performed to optimize the homogeneity of the magnetic field.
- **Data Acquisition:** For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, a small amount of the compound is ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
- **Instrument Setup:** A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) is recorded.
- **Data Acquisition:** The sample is placed in the IR beam path, and the spectrum is recorded.
- **Data Analysis:** The positions of the absorption bands (in cm^{-1}) are correlated with the characteristic vibrational frequencies of functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.

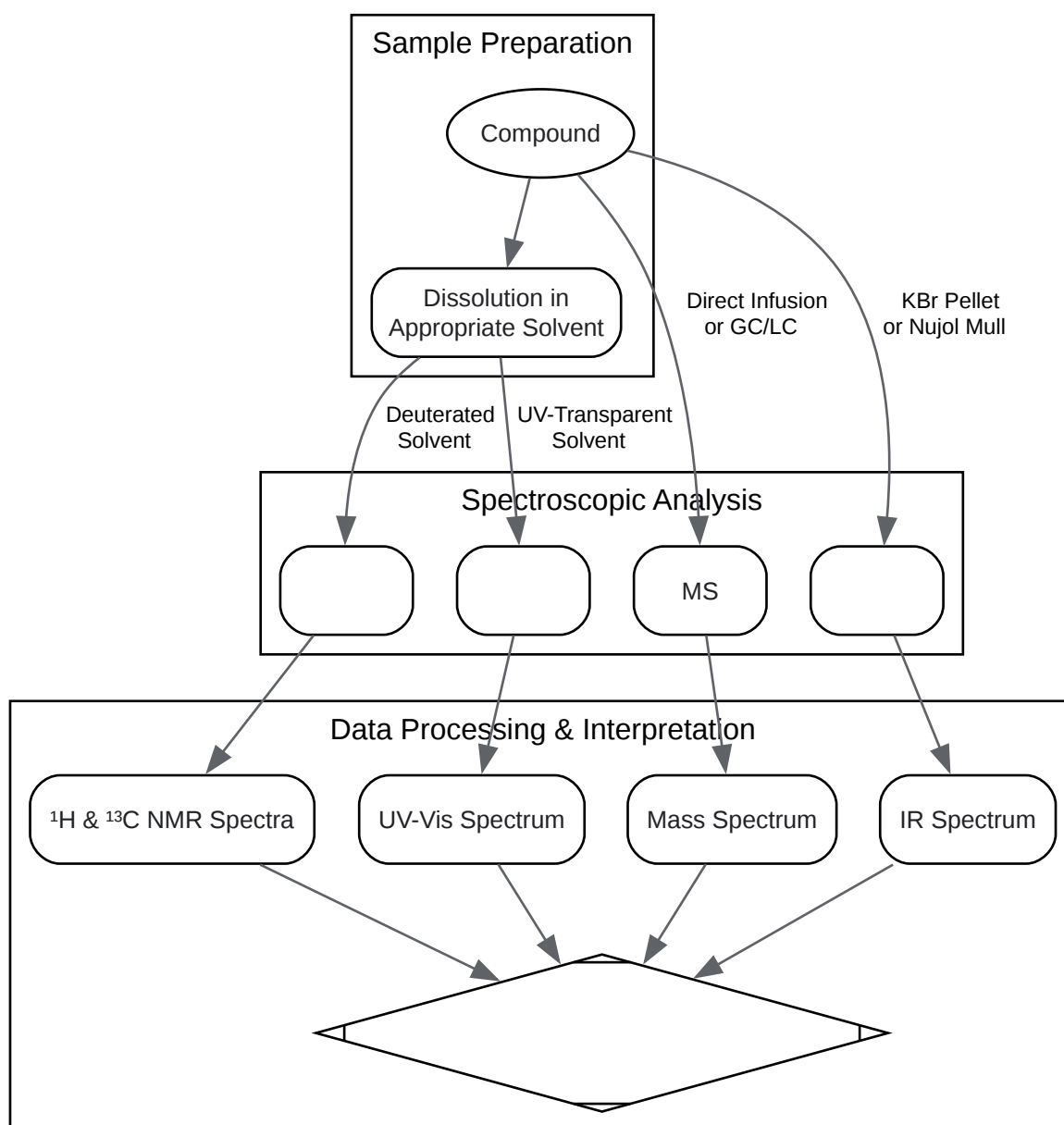
- **Instrument Setup:** The spectrophotometer is calibrated using a blank solution (the pure solvent).
- **Data Acquisition:** The absorbance of the sample solution is measured over a range of wavelengths (typically 200-800 nm).
- **Data Analysis:** The wavelength of maximum absorbance (λ_{max}) is determined from the spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** The sample molecules are ionized. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the target compounds.



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